molecular formula C11H18N2O2 B1388398 Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate CAS No. 477787-73-8

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate

Cat. No. B1388398
M. Wt: 210.27 g/mol
InChI Key: SMRXXAYKLVVIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate is a compound that likely belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate are not available, similar compounds such as Ethyl 4-oxo-1-piperidinecarboxylate can be used to prepare tertiary alcohols .

Scientific Research Applications

  • Synthesis of Coumarin Derivatives
    • Ethyl cyanoacetate, a compound similar to Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate, has been used in the synthesis of coumarin derivatives .
    • Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Pesticides

    • Piperidine derivatives are also used in the synthesis of pesticides . They are used as building blocks in the synthesis of a variety of insecticides and fungicides .
    • The specific methods of application and experimental procedures would depend on the specific pesticide being synthesized and its intended use .
  • Chemical Industry

    • Piperidine and its derivatives are used as a catalyst and a building block in the chemical industry .
    • They are used in the synthesis of polymers, resins, rubber chemicals, and dyes .
    • The specific methods of application and experimental procedures would depend on the specific chemical product being synthesized .
  • Material Science

    • Piperidine derivatives have been used in the development of new materials .
    • They have been used in the synthesis of high-performance polymers and resins, which have applications in various industries .
    • The specific methods of application and experimental procedures would depend on the specific material being synthesized .

properties

IUPAC Name

ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXXAYKLVVIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate

Synthesis routes and methods I

Procedure details

A solution of piperidine-4-carboxylic acid ethyl ester (ethylisonipecotate) (4.7 g, 30 mmol), acrylonitrile (1.7 g, 31 mmol) in isopropyl alcohol (30 ml) was stirred at room temperature for 15 hours, then evaporated to dryness to afford 1-(2-cyano-ethyl)-piperidine-4-carboxylic acid ethyl ester as an oil (6.4 g, 100%).
Name
piperidine-4-carboxylic acid ethyl ester (ethylisonipecotate)
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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